![molecular formula C18H17N5O2 B7547471 N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547471.png)
N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide
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Overview
Description
N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and has been shown to have a wide range of biological effects.
Mechanism of Action
N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel and preventing the activation of the channel by agonists. This results in a decrease in calcium influx and a reduction in the release of neurotransmitters and neuropeptides that are involved in pain and inflammation.
Biochemical and Physiological Effects:
N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide can inhibit the release of substance P, a neuropeptide that is involved in pain transmission. N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of TRPV1 and has been extensively characterized in vitro and in vivo. However, N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide has some limitations, including its relatively low potency and the fact that it is not suitable for use in human subjects.
Future Directions
There are several potential future directions for research involving N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide. One area of interest is the role of TRPV1 in the regulation of body temperature and energy metabolism. Another area of interest is the use of N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide as a potential therapeutic agent for the treatment of pain, inflammation, and other conditions that are mediated by TRPV1. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide on TRPV1 and to develop more potent and selective TRPV1 antagonists.
Synthesis Methods
N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-aminophenylmorpholine with 3-isocyanatobenzoic acid. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide has been used in numerous scientific studies to investigate the role of TRPV1 in various physiological processes. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, capsaicin, and protons. N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide has been shown to block the activation of TRPV1 by these stimuli, making it a valuable tool for studying the function of this channel.
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(17-20-15-3-1-2-4-16(15)21-22-17)19-13-5-7-14(8-6-13)23-9-11-25-12-10-23/h1-8H,9-12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECLYMSILVQEGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholin-4-ylphenyl)-1,2,4-benzotriazine-3-carboxamide |
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